![molecular formula C17H13BrN3O3- B10776484 (3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CRA_9678 是一种属于有机化合物类别的2-苯基吲哚 类小分子。这些化合物以在 2 位被苯基取代的吲哚结构为特征。 CRA_9678 的化学式为 C17H13BrN3O3,分子量为 387.207 g/mol 。该化合物目前正在进行实验研究,并在各种科学研究应用中显示出潜力。
准备方法
合成路线和反应条件
CRA_9678 的合成通常包括以下步骤:
吲哚核心形成: 吲哚核心通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与醛或酮反应。
溴化: 然后在 2 位使用溴或溴化剂(如 N-溴代琥珀酰亚胺)对吲哚核心进行溴化。
苯基取代: 将溴化的吲哚与苯基硼酸进行铃木偶联反应,在 2 位引入苯基。
羟基化和酰胺化: 最后一步涉及羟基化和酰胺化反应,分别引入羟基和氨基甲酰基。
工业生产方法
CRA_9678 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器进行费歇尔吲哚合成和溴化步骤,以及使用自动化系统进行铃木偶联和最终功能化步骤。仔细控制反应条件以最大限度地提高产量和纯度,同时最大限度地减少浪费和副产物。
化学反应分析
反应类型
CRA_9678 经历了几种类型的化学反应,包括:
氧化: CRA_9678 可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化,导致形成相应的酮或羧酸。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)对 CRA_9678 进行还原,从而形成胺或醇。
取代: CRA_9678 可以进行亲核取代反应,特别是在溴取代的位置,使用亲核试剂(如硫醇或胺)。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在如氢氧化钠的碱存在下,硫醇或胺等亲核试剂。
主要产品
氧化: 酮或羧酸。
还原: 胺或醇。
取代: 硫醇或胺取代的衍生物。
科学研究应用
CRA_9678 具有广泛的科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为生化探针以研究蛋白质-配体相互作用的潜力。
医学: 探索其潜在的治疗作用,特别是在治疗涉及蛋白质活性失调的疾病方面。
工业: 用于开发具有特定电子或光学特性的新型材料。
作用机制
CRA_9678 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。已知的一个靶标是胰蛋白酶-1 ,一种参与蛋白质消化的酶。 CRA_9678 与胰蛋白酶-1 的活性位点结合,抑制其活性,从而影响下游生物过程 。该化合物的效应通过涉及蛋白质-蛋白质相互作用和信号转导的途径介导。
相似化合物的比较
CRA_9678 在 2-苯基吲哚中是独一无二的,因为它具有特定的取代模式和官能团。类似的化合物包括:
2-苯基吲哚: 缺少 CRA_9678 中存在的溴和氨基甲酰基。
2-苯基吡咯: 结构相似,但具有吡咯环而不是吲哚环。
2-溴苯酚: 含有溴取代基,但缺少吲哚核心。
属性
分子式 |
C17H13BrN3O3- |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
2-[3-bromo-5-(5-carbamimidoyl-1H-indol-2-yl)-4-hydroxyphenyl]acetate |
InChI |
InChI=1S/C17H14BrN3O3/c18-12-4-8(5-15(22)23)3-11(16(12)24)14-7-10-6-9(17(19)20)1-2-13(10)21-14/h1-4,6-7,21,24H,5H2,(H3,19,20)(H,22,23)/p-1 |
InChI 键 |
VIZNZQTZRMTYPZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(N2)C3=C(C(=CC(=C3)CC(=O)[O-])Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


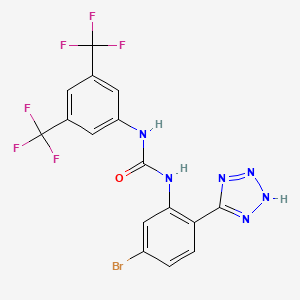
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
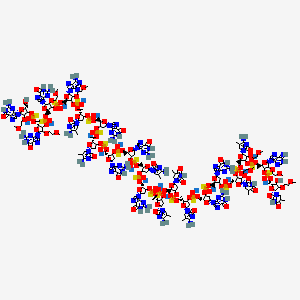
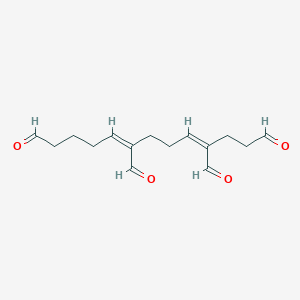
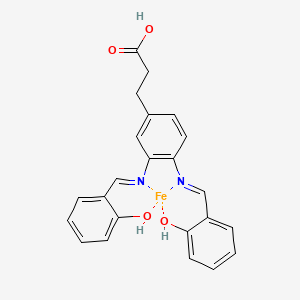

![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
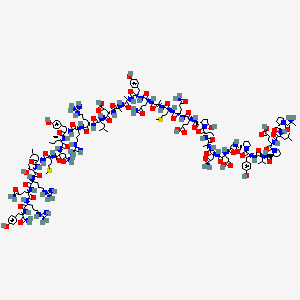
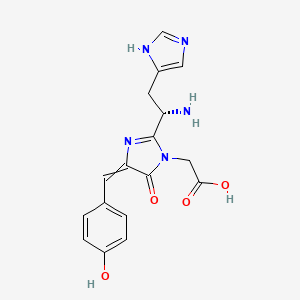
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
